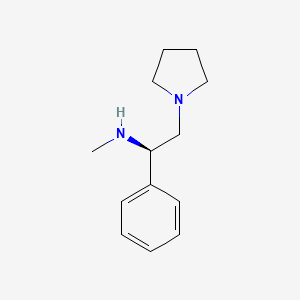

(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is a chiral amine compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl ring, a pyrrolidine ring, and a methyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine typically involves the following steps:

Reductive Amination: The starting material, 1-phenyl-2-(pyrrolidin-1-yl)ethanone, undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography techniques to obtain the ®-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: ®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine can undergo oxidation reactions to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl ring can be functionalized.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Functionalized derivatives with various substituents on the phenyl or pyrrolidine rings.

Aplicaciones Científicas De Investigación

Neuropharmacology

(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine exhibits significant activity as a stimulant, influencing neurotransmitter systems such as dopamine and norepinephrine. Studies have indicated that compounds in this class can enhance cognitive function and have potential therapeutic effects in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

Table 1: Pharmacological Effects of this compound

Drug Development

The compound is being investigated for its potential as a scaffold in the synthesis of novel psychoactive substances. Its structural features allow for modifications that could yield compounds with enhanced efficacy or reduced side effects compared to existing medications.

Case Study 1: Cognitive Enhancement

A study conducted by Funada et al. (2015) explored the cognitive-enhancing effects of this compound in animal models. The results indicated significant improvements in memory retention and learning capabilities, suggesting its potential utility in treating cognitive impairments associated with neurodegenerative diseases.

Case Study 2: ADHD Treatment

Research published in the Journal of Neuropharmacology highlighted the use of this compound analogs in ADHD treatment models. These studies demonstrated that specific modifications to the compound could lead to improved therapeutic profiles with fewer side effects than traditional stimulants like methylphenidate.

Toxicology and Safety Profile

Despite its promising applications, safety assessments are crucial. The compound has been associated with severe skin burns and eye damage, necessitating careful handling and thorough toxicity evaluations before clinical application.

Table 2: Toxicological Profile

| Toxicity Type | Description | Severity Level |

|---|---|---|

| Skin Corrosion | Causes severe burns | High |

| Eye Damage | Causes severe eye injury | High |

| Systemic Toxicity | Potential neurotoxicity at high doses | Moderate |

Mecanismo De Acción

The mechanism of action of ®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine: The enantiomer of the compound, which may have different biological activities and properties.

N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone: A related compound with a ketone group instead of a methyl group on the nitrogen atom.

Phenethylamine: A simpler structure that serves as the core scaffold for many related compounds.

Uniqueness: ®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is unique due to its chiral nature and the presence of both a phenyl ring and a pyrrolidine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Actividad Biológica

(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine, also known by its CAS number 136329-39-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C13H20N2

- Molecular Weight: 204.32 g/mol

- Boiling Point: Approximately 296.1 °C (predicted)

- Density: 0.974 g/cm³

- pKa: 9.88 (predicted)

The compound is characterized by a pyrrolidine ring and a phenyl group, which are key in influencing its biological activity.

This compound is believed to interact with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. Its structure suggests potential activity as a stimulant or psychoactive agent.

2. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

-

Kappa Opioid Receptor Agonism:

A study highlighted the efficacy of derivatives of this compound as agonists for the kappa opioid receptor, suggesting potential applications in pain management and mood disorders . -

Antibacterial and Antifungal Activity:

Research into pyrrolidine derivatives has shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For example, certain pyrrolidine alkaloids demonstrated activity against Gram-positive and Gram-negative bacteria, indicating that modifications to the pyrrolidine structure can enhance bioactivity .

3. Structure-Activity Relationship (SAR)

A comprehensive SAR evaluation indicated that the substitution patterns on the phenyl and pyrrolidine rings significantly affect the biological potency of these compounds. For instance, variations in substituents led to differing affinities for ion channels such as Kv7.2, with some configurations resulting in nanomolar potency .

Biological Activity Table

Propiedades

IUPAC Name |

(1R)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINZYRWMDNKTBY-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CN1CCCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136329-39-0 |

Source

|

| Record name | (αR)-N-Methyl-α-phenyl-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136329-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.